molecular formula C11H11NO2 B13333825 (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile

(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile

Cat. No.: B13333825
M. Wt: 189.21 g/mol
InChI Key: IIRVGDROUZNOSQ-MRVPVSSYSA-N
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Description

(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is a chiral organic compound that belongs to the class of benzofurans It is characterized by the presence of a methoxy group at the 6-position and a nitrile group attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

    Formation of Acetonitrile Moiety: The acetonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired enantiomer.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a base.

Major Products:

    Oxidation: Formation of benzofuran oxides.

    Reduction: Formation of benzofuran amines.

    Substitution: Formation of various substituted benzofurans.

Scientific Research Applications

(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

    ®-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The enantiomer of the compound, differing in its chiral configuration.

    2-(6-Methoxybenzofuran-3-yl)acetonitrile: Lacks the dihydro moiety, resulting in different chemical properties.

    6-Methoxy-2,3-dihydrobenzofuran: Lacks the acetonitrile group, affecting its reactivity and applications.

Uniqueness:

    Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.

    Functional Groups:

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-[(3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]acetonitrile

InChI

InChI=1S/C11H11NO2/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6,8H,4,7H2,1H3/t8-/m1/s1

InChI Key

IIRVGDROUZNOSQ-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CO2)CC#N

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)CC#N

Origin of Product

United States

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